molecular formula C9H14 B1616271 Bicyclo[2.2.1]hept-2-ene;ethene CAS No. 26007-43-2

Bicyclo[2.2.1]hept-2-ene;ethene

Cat. No. B1616271
Key on ui cas rn: 26007-43-2
M. Wt: 122.21 g/mol
InChI Key: SFFFIHNOEGSAIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07160949B2

Procedure details

In a nitrogen atmosphere at room temperature, 600 ml of a cyclohexane solution containing 20 g of norbornene was placed in a 1-liter stainless steel autoclave purged thoroughly with nitrogen. 0.6 mmol of triisobutylaluminum was added, and nitrogen in the autoclave was replaced with ethylene. The inside of the autoclave was pressurized with ethylene, and then the temperature in the autoclave was raised so that the temperature and the pressure in the autoclave were 70° C. and 0.7 MPa, respectively. 12.8 ml of the above catalyst solution was forced into the autoclave with pressurized nitrogen to initiate the polymerization. After the initiation of the polymerization, with supplying only ethylene, the polymerization was conducted at a pressure of 0.7 MPa and a temperature of 70° C. for 5 min. After 5 min from the initiation of the polymerization, 5 ml of isopropanol was forced into the autoclave with pressurized nitrogen to terminate the polymerization. After decompression, the polymer solution was taken out. With vigorously agitating by a homomixer, the polymer solution was brought into contact with an aqueous solution adding 5 ml of concentrated hydrochloric acid based on 1 liter of water at a ratio of 1 to 1, and the catalyst residue was passed into the water phase. The contacted mixed solution was allowed to stand still, and then the water phase was removed. The polymer solution was washed twice with water to purify the same, and the phase of the polymer solution was separated. The purified and separated polymer solution was allowed to contact with acetone, which was three times as much as the polymer solution, with vigorously agitating. After the precipitation of the copolymer, the solid product (copolymer) was collected by filtration and was thoroughly washed with acetone. To extract unreacted norbornene remaining in the polymer, the solid product was put in acetone so as to be a concentration of 40 g/liter, and the extraction was conducted at 60° C. for 2 hr. After the extraction, the solid product was collected by filtration and was dried under reduced pressure in flowing nitrogen at 130° C. and 350 mmHg for 12 hr.
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Three
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.6 mmol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
5 mL
Type
reactant
Reaction Step Nine
[Compound]
Name
above catalyst
Quantity
12.8 mL
Type
catalyst
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:7][CH:4]([CH2:5][CH2:6]1)[CH:3]=[CH:2]2.C([Al](CC(C)C)CC(C)C)C(C)C.C=C.Cl>O.C(O)(C)C.C1CCCCC1>[CH2:1]=[CH2:2].[CH:1]12[CH2:7][CH:4]([CH2:5][CH2:6]1)[CH:3]=[CH:2]2 |f:7.8|

Inputs

Step One
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
C12C=CC(CC1)C2
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCCCC1
Step Four
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0.6 mmol
Type
reactant
Smiles
C(C(C)C)[Al](CC(C)C)CC(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Nine
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Ten
Name
above catalyst
Quantity
12.8 mL
Type
catalyst
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
With vigorously agitating by a homomixer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged thoroughly with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
the temperature in the autoclave was raised so that the temperature
CUSTOM
Type
CUSTOM
Details
were 70° C.
CUSTOM
Type
CUSTOM
Details
the polymerization
CUSTOM
Type
CUSTOM
Details
After the initiation of the polymerization
CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the polymerization
ADDITION
Type
ADDITION
Details
The contacted mixed solution
CUSTOM
Type
CUSTOM
Details
the water phase was removed
WASH
Type
WASH
Details
The polymer solution was washed twice with water
CUSTOM
Type
CUSTOM
Details
to purify the same, and the phase of the polymer solution
CUSTOM
Type
CUSTOM
Details
was separated
CUSTOM
Type
CUSTOM
Details
The purified
CUSTOM
Type
CUSTOM
Details
separated polymer solution
STIRRING
Type
STIRRING
Details
with vigorously agitating
CUSTOM
Type
CUSTOM
Details
After the precipitation of the copolymer
FILTRATION
Type
FILTRATION
Details
the solid product (copolymer) was collected by filtration
WASH
Type
WASH
Details
was thoroughly washed with acetone
EXTRACTION
Type
EXTRACTION
Details
To extract unreacted norbornene remaining in the polymer
EXTRACTION
Type
EXTRACTION
Details
the extraction
WAIT
Type
WAIT
Details
was conducted at 60° C. for 2 hr
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
After the extraction
FILTRATION
Type
FILTRATION
Details
the solid product was collected by filtration
CUSTOM
Type
CUSTOM
Details
was dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
at 130° C.
WAIT
Type
WAIT
Details
350 mmHg for 12 hr
Duration
12 h

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C=C.C12C=CC(CC1)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.